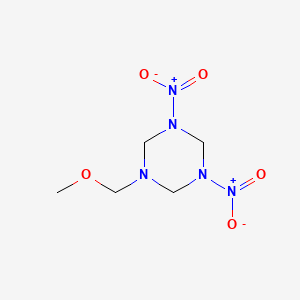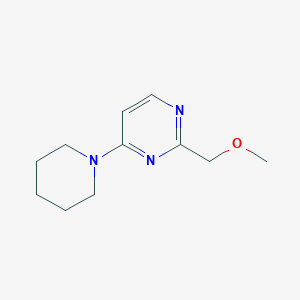
tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dibenzylamino group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate typically involves multiple steps:
Formation of 3-(Dibenzylamino)oxetan-3-ylmethanol: This step involves the reaction of dibenzylamine with an oxetane derivative under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dibenzylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring or the dibenzylamino group.
Reduction: Reduced forms of the carbamate or the oxetane ring.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl or dibenzylamino groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential applications in the design of enzyme inhibitors or activators.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (3-(Aminomethyl)oxetan-3-yl)carbamate: Similar structure but lacks the dibenzylamino group.
tert-Butyl (3-(Benzylamino)oxetan-3-yl)methylcarbamate: Contains a benzylamino group instead of a dibenzylamino group.
Uniqueness:
- The presence of the dibenzylamino group in tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules.
- The oxetane ring adds to the compound’s stability and rigidity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl N-[[3-(dibenzylamino)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C23H30N2O3/c1-22(2,3)28-21(26)24-16-23(17-27-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |
InChI Key |
GEYJNBDWQKCXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


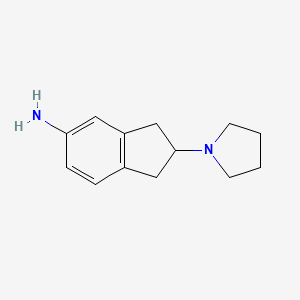
![3-[5-Bromo-2-(3-hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8380906.png)

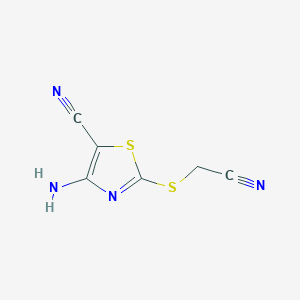
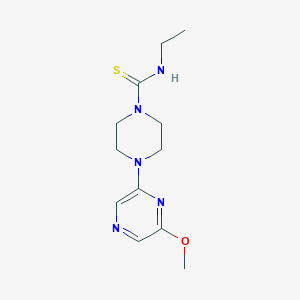
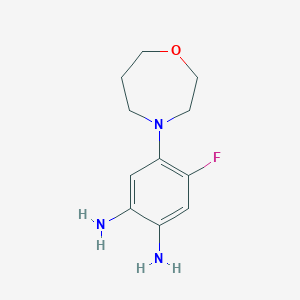
![2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethylamine](/img/structure/B8380943.png)
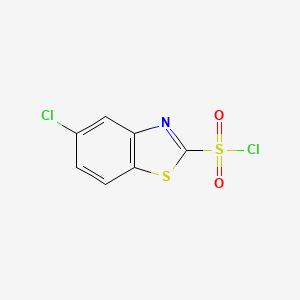
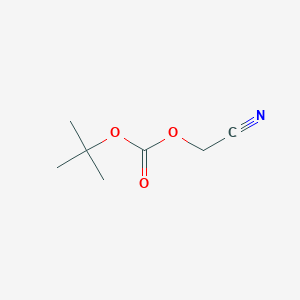
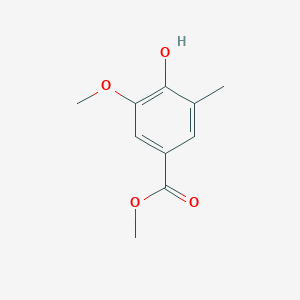
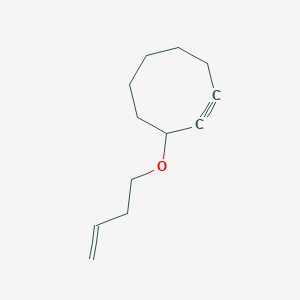
![Ethyl 2-[[(ethoxycarbonyl)methyl]amino]-1-cyclohexene-1-carboxylate](/img/structure/B8380985.png)
